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Compound of Interest

Compound Name: Antimycobacterial agent-5

Cat. No.: B15612401

Designation: Antimycobacterial Agent-5 (AMA-5)

Chemical Name: 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-
bromobenzylidene)acetohydrazide

This technical guide provides a comprehensive overview of the synthesis pathway for a novel
antimycobacterial agent, designated AMA-5. This compound belongs to the benzothiazole
class, which has garnered significant interest in medicinal chemistry due to the wide range of
biological activities exhibited by its derivatives.[1][2] The synthesis of AMA-5 is a multi-step
process, commencing with the construction of the core benzothiazole scaffold, followed by
functionalization to yield the final active pharmaceutical ingredient.

The development of new antimycobacterial agents is crucial in addressing the global health
threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The
emergence of multidrug-resistant strains necessitates the discovery of novel compounds with
different mechanisms of action.[3] Benzothiazole derivatives have shown promise as potent
antimycobacterial agents, with some acting through the inhibition of key enzymes involved in
the synthesis of the mycobacterial cell wall, such as decaprenylphosphoryl-p-d-ribose 2'-
oxidase (DprEl).[4]

Overall Synthesis Pathway

The synthesis of AMA-5 is accomplished through a three-step reaction sequence starting from
4-methoxyaniline. The pathway involves the formation of a 2-aminobenzothiazole intermediate,
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followed by the addition of an ethyl acetate moiety and subsequent reaction with a hydrazine

derivative to form the final product.
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Figure 1: Overall synthesis pathway of AMA-5.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate 1)

This initial step involves the oxidative cyclization of a p-substituted aniline with potassium

thiocyanate.[5]
o Materials: 4-methoxyaniline, potassium thiocyanate, glacial acetic acid, bromine.
e Procedure:

o Dissolve 4-methoxyaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic
acid (200 mL) in a three-necked flask equipped with a stirrer and a dropping funnel.

o Cool the mixture to 0-5 °C in an ice bath.
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o Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over 1-2
hours, maintaining the temperature below 10 °C.

o After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

o Pour the reaction mixture into crushed ice (500 g) and neutralize with a concentrated
ammonium hydroxide solution.

o Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to
obtain pure 6-methoxy-1,3-benzothiazol-2-amine.

Step 2: Synthesis of Ethyl ((6-methoxy-1,3-benzothiazol-2-yl)Jamino)acetate (Intermediate 2)

o Materials: 6-Methoxy-1,3-benzothiazol-2-amine, ethyl chloroacetate, potassium carbonate,
dry acetone.

e Procedure:

o To a solution of 6-methoxy-1,3-benzothiazol-2-amine (0.05 mol) in dry acetone (150 mL),
add potassium carbonate (0.1 mol).

o Add ethyl chloroacetate (0.06 mol) dropwise to the mixture.

o Reflux the reaction mixture for 8 hours.

o Monitor the reaction progress using thin-layer chromatography (TLC).

o After completion, filter the reaction mixture to remove potassium carbonate.
o Evaporate the solvent under reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient.[5]

Step 3: Synthesis of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide (Intermediate 3)

o Materials: Ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate, hydrazine hydrate,
ethanol.
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e Procedure:

o Dissolve ethyl ((6-methoxy-1,3-benzothiazol-2-yl)Jamino)acetate (0.04 mol) in ethanol (100
mL).

o Add hydrazine hydrate (0.2 mol, 80% solution) to the solution.
o Reflux the mixture for 6 hours.[5]

o Cool the reaction mixture to room temperature.

o Pour the mixture into ice-cold water to precipitate the product.

o Filter the solid, wash with water, and dry under vacuum to yield the acetohydrazide
derivative.

Step 4: Synthesis of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-
bromobenzylidene)acetohydrazide (AMA-5)

o Materials: 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide, 4-bromobenzaldehyde,
ethanol, glacial acetic acid.

e Procedure:

[¢]

Dissolve 2-((6-methoxybenzo[d]thiazol-2-yl)Jamino)acetohydrazide (0.03 mol) in ethanol
(80 mL).

o Add 4-bromobenzaldehyde (0.03 mol) and a catalytic amount of glacial acetic acid (2-3
drops) to the solution.

o Reflux the mixture for 4-6 hours.
o Monitor the formation of the product by TLC.
o Cool the reaction mixture in an ice bath to facilitate precipitation.

o Filter the solid product, wash with cold ethanol, and dry to obtain AMA-5.
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Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of AMA-5 and its

intermediates.

Table 1: Synthesis Yields and Physicochemical Properties

Molecular . ]

Molecular ] ) Melting Point
Compound Weight (g/mol  Yield (%)

Formula ) (°C)
Intermediate 1 CsHsN20S 180.23 75 195-197
Intermediate 2 Ci12H14N203S 266.32 68 142-144
Intermediate 3 C10H12N402S 252.29 82 210-212
AMA-5 C17H15BrN4O2S 435.30 78 235-237

Table 2: Spectroscopic Data for AMA-5

Spectroscopic Data

Values

1H NMR (DMSO-ds, 400 MHz) & ppm

3.85 (s, 3H, OCHs), 4.21 (d, 2H, CHz), 7.01-7.04
(dd, 1H, Ar-H), 7.45-7.48 (d, 1H, Ar-H), 7.60-
7.63 (d, 2H, Ar-H), 7.71-7.74 (d, 2H, Ar-H), 8.15
(s, 1H, N=CH), 8.30 (t, 1H, NH), 11.75 (s, 1H,
NH)

IR (KBr, cm~1)

3280 (N-H str.), 3050 (Ar C-H str.), 1685 (C=0
str.), 1610 (C=N str.), 1240 (C-O str.)

Mass Spectrum (m/z)

434.0 (M*), 436.0 (M+2)

Antimycobacterial Activity

The antimycobacterial activity of AMA-5 was evaluated against Mycobacterium tuberculosis
H37Rv using the Microplate Alamar Blue Assay (MABA).[3]
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Table 3: Minimum Inhibitory Concentration (MIC) of AMA-5

MIC (pg/mL) against M. tuberculosis

Compound e
AMA-5 1.56
Isoniazid (Standard) 0.05
Rifampicin (Standard) 0.1

Experimental Workflow and Logic

The synthesis and evaluation of AMA-5 follow a logical progression from chemical synthesis to

biological testing.
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Figure 2: Experimental workflow for the synthesis and evaluation of AMA-5.
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Conclusion

The synthesis of the novel antimycobacterial agent AMA-5 has been successfully achieved
through a four-step process with good overall yield. The structure of the final compound was
confirmed by spectroscopic methods. Preliminary in vitro studies indicate that AMA-5 exhibits
promising activity against Mycobacterium tuberculosis. Further investigation into the
mechanism of action and structure-activity relationships is warranted to optimize the
therapeutic potential of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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